N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c22-19(14-6-4-7-15(12-14)21(23)24)20-13-18(17-10-5-11-27-17)28(25,26)16-8-2-1-3-9-16/h1-12,18H,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGQTFSHJPNMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with furan: The benzenesulfonyl intermediate is then coupled with furan-2-yl ethylamine under acidic conditions to form the desired intermediate.
Nitration: The final step involves the nitration of the intermediate using a nitrating agent such as nitric acid in the presence of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzenesulfonyl and furan moieties may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of benzamide derivatives, sulfonyl-containing molecules, and heterocyclic analogs. Below is a systematic comparison:
Sulfonyl-Containing Benzamides
N-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide ():
- Structural Difference : Replaces the furan-2-yl group with a thiophene-2-yl ring.
- Impact : Thiophene’s higher aromaticity and sulfur atom enhance lipophilicity and metabolic stability compared to furan. Molecular weight increases to 316.29 g/mol (vs. 298.28 g/mol for the furan analog) .
- Applications : Thiophene derivatives are often prioritized in drug discovery due to improved bioavailability.
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) ():
Nitro-Substituted Benzamides
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (): Structural Difference: Replaces the benzenesulfonyl group with a dimethylamino-methylfuran-sulfanyl chain. Impact: The dimethylamino group introduces basicity, enhancing water solubility. This compound is a USP-listed intermediate in ranitidine synthesis .
4-(4-((5-(4,5-Dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-N-(2-(2-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)benzamide ():
Pharmacological and Physicochemical Data Comparison
Research Findings and Trends
- Electron-Withdrawing Groups: The 3-nitro and benzenesulfonyl groups in the target compound likely reduce metabolic degradation compared to non-sulfonylated analogs, as observed in pesticide derivatives like flutolanil () .
- Heterocyclic Bioisosteres : Replacing furan with thiophene () or pyridine (e.g., ’s pyridin-2-yl analog) modulates electronic properties and binding affinity in receptor-targeted molecules .
- Agrochemical vs. Pharmaceutical Design: Nitrobenzamide derivatives with short alkyl chains (e.g., cyprofuram) favor agrochemical use, while extended hydrophilic chains () or amino groups () align with drug development .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group and a furan ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O5S, with a molecular weight of 421.46 g/mol. The structure features a sulfonamide moiety, which is known for its biological activity, particularly against bacterial infections.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 421.46 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Sulfonamides, including this compound, are well-documented for their antimicrobial properties . Studies have shown that compounds containing sulfonamide groups exhibit significant activity against various bacterial strains. For instance, the compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion tests.
Anticancer Properties
Recent research indicates that this compound may possess anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Case Studies
-
Antibacterial Efficacy Study
- Objective: To evaluate the antibacterial activity of this compound against selected pathogens.
- Method: Agar well diffusion method.
- Results: The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
-
Anticancer Activity Assessment
- Objective: To assess the cytotoxic effects on cancer cell lines.
- Method: MTT assay was performed on HeLa and MCF-7 cells.
- Results: The compound showed IC50 values of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent anticancer activity.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis: In cancer cells, the compound may activate caspases leading to programmed cell death.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-nitrobenzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the furan-2-yl ethylamine intermediate via nucleophilic substitution or condensation reactions.
- Step 2 : Introduction of the benzenesulfonyl group using sulfonation reagents (e.g., benzenesulfonyl chloride) under basic conditions.
- Step 3 : Coupling with 3-nitrobenzamide via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key challenges include optimizing reaction yields at each step and ensuring regioselectivity during sulfonation.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- 1H/13C NMR : To confirm the presence of the benzenesulfonyl, furan, and nitrobenzamide moieties. For example, the furan protons typically appear as doublets at δ 6.2–7.4 ppm, while nitro groups influence aromatic proton splitting .
- FTIR : Peaks at ~1350 cm⁻¹ (symmetric S=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 429.1) and fragmentation patterns .
Advanced: How does the nitro group’s position (meta vs. para) on the benzamide moiety influence reactivity?
The meta-nitro group (as in this compound) enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution. In contrast, para-substitution may sterically hinder interactions with biological targets. Computational studies (e.g., DFT calculations) can quantify electronic effects, while comparative synthesis of analogs (e.g., 4-nitro derivatives) and kinetic assays reveal substituent-dependent reactivity .
Advanced: What strategies mitigate data contradictions in bioactivity studies?
Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities. To address this:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Standardized Assays : Replicate anti-biofilm or cytotoxicity assays (e.g., crystal violet staining for biofilms ) under controlled conditions.
- Structural Confirmation : Compare activity with analogs (e.g., furan-3-yl or thiophene derivatives) to isolate substituent-specific effects .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal for in vitro studies?
Solubility is assessed via shake-flask method:
- Polar Solvents : DMSO (≥50 mg/mL) is preferred for stock solutions.
- Aqueous Buffers : Low solubility in water (<0.1 mg/mL) necessitates surfactants (e.g., Tween-80) for biological assays.
- LogP Calculation : Predicted ~3.2 (via ChemDraw) indicates moderate lipophilicity, aligning with its cell membrane permeability .
Advanced: What computational tools are used to predict target binding modes?
- Molecular Docking : Software like AutoDock Vina or Schrödinger evaluates interactions with receptors (e.g., Fim-H adhesin ). The benzenesulfonyl group may engage in hydrophobic interactions, while the nitro group participates in hydrogen bonding.
- MD Simulations : GROMACS or AMBER assesses binding stability over time, identifying critical residues for mutagenesis validation.
Basic: What safety protocols are recommended for handling this compound?
- Toxicity Data : Refer to SDS for acute toxicity (e.g., LD50 in rodents).
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before disposal .
Advanced: How can regioselectivity challenges during sulfonation be resolved?
- Directed Ortho-Metalation : Use directing groups (e.g., lithium bases) to control sulfonyl group placement.
- Protecting Groups : Temporarily block reactive sites (e.g., furan oxygen) with trimethylsilyl chloride before sulfonation .
Basic: What chromatographic methods purify this compound effectively?
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) separates unreacted intermediates.
- Prep-HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >99% purity for biological testing .
Advanced: How do structural modifications enhance metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
